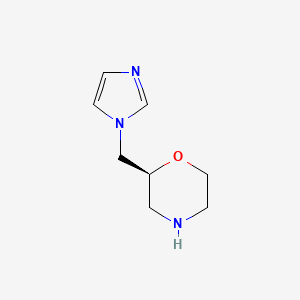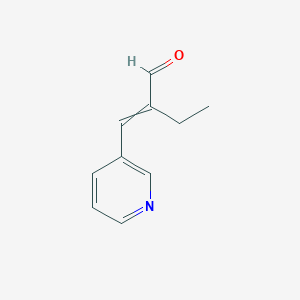
4-(2,3-Dimethyl-5-sulfoindol-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is a complex organic compound with the molecular formula C18H17NO5S This compound is characterized by the presence of an indole ring substituted with methyl and sulfo groups, attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2,3-dimethylindole followed by a Friedel-Crafts acylation to introduce the benzoic acid group. The reaction conditions often require the use of strong acids like sulfuric acid for sulfonation and Lewis acids like aluminum chloride for the acylation step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the indole ring can be oxidized to form corresponding carboxylic acids.
Reduction: The sulfo group can be reduced to a thiol group under specific conditions.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2)
Major Products:
Oxidation: Formation of 4-(2,3-dicarboxy-5-sulfo-3H-indol-3-yl)benzoic acid.
Reduction: Formation of 4-(2,3-dimethyl-5-thiol-3H-indol-3-yl)benzoic acid.
Substitution: Formation of halogenated derivatives of the benzoic acid moiety
Scientific Research Applications
4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid involves its interaction with specific molecular targets. The sulfo group enhances its solubility and reactivity, allowing it to interact with enzymes and receptors in biological systems. The indole ring structure is known to bind to various proteins, influencing their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4-(2,3-Dimethyl-5-sulfo-3H-indol-3-yl)methylbenzoic acid
- 2,3-Dimethyl-5-sulfo-3H-indole-3-hexanoic acid
Comparison: Compared to similar compounds, 4-(2,3-DiMethyl-5-sulfo-3H-indol-3-yl)benzoic acid is unique due to its specific substitution pattern on the indole ring and the presence of the benzoic acid moiety.
Properties
Molecular Formula |
C17H15NO5S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-(2,3-dimethyl-5-sulfoindol-3-yl)benzoic acid |
InChI |
InChI=1S/C17H15NO5S/c1-10-17(2,12-5-3-11(4-6-12)16(19)20)14-9-13(24(21,22)23)7-8-15(14)18-10/h3-9H,1-2H3,(H,19,20)(H,21,22,23) |
InChI Key |
UTMZKAGRLKXRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C3=CC=C(C=C3)C(=O)O)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B11824081.png)

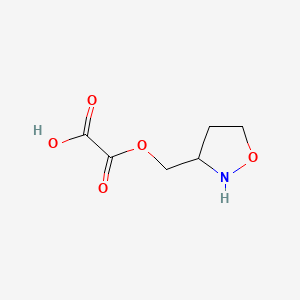
![5-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11824097.png)
![tert-butyl N-{[3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B11824112.png)

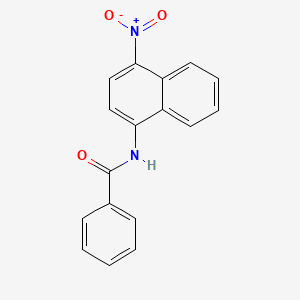
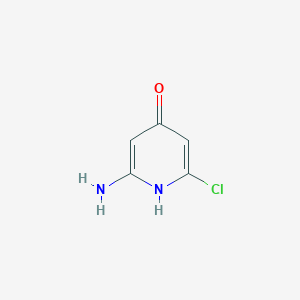
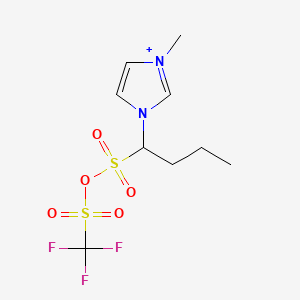

![1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11824143.png)

